molecular formula C14H15NS B1275750 2-[(3-METHYLBENZYL)THIO]ANILINE CAS No. 710967-01-4

2-[(3-METHYLBENZYL)THIO]ANILINE

Cat. No.: B1275750
CAS No.: 710967-01-4
M. Wt: 229.34 g/mol
InChI Key: IVPDRICJTLXQCQ-UHFFFAOYSA-N
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Description

2-[(3-Methylbenzyl)thio]aniline is a specialty aniline derivative of significant interest in advanced organic synthesis and drug discovery. The compound features a benzylthio ether group attached to the aniline ring, a structure that serves as a versatile building block for the construction of more complex molecules . While specific studies on this exact molecule are not extensively published, its structure suggests strong potential as a key intermediate in the development of pharmacologically active compounds. Compounds containing similar aniline and thioether motifs are frequently investigated for their utility in multicomponent reactions, such as the Kabachnik–Fields reaction, which is a powerful method for synthesizing α-aminophosphonates . These α-aminophosphonates are recognized as important bioisosteres of natural amino acids and are often explored for their enzyme inhibitory, antibacterial, and antitumor properties . Therefore, this compound presents a valuable chemical tool for researchers in medicinal chemistry aiming to develop new therapeutic agents and for organic chemists designing novel synthetic pathways to heterocyclic compounds and functionalized materials. This product is strictly for research purposes in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS/c1-11-5-4-6-12(9-11)10-16-14-8-3-2-7-13(14)15/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPDRICJTLXQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399815
Record name 2-[(3-methylphenyl)methylsulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710967-01-4
Record name 2-[(3-methylphenyl)methylsulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 3 Methylbenzyl Thio Aniline and Its Structural Analogues

Strategic Disconnection and Retrosynthetic Analysis of the 2-[(3-METHYLBENZYL)THIO]ANILINE Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available precursor structures. wikipedia.orgamazonaws.com This process simplifies the planning of a synthesis by working backward from the final product. wikipedia.org

For the this compound scaffold, the most logical and strategic disconnection occurs at the carbon-sulfur (C-S) bond of the thioether. This is a common strategy for molecules containing heteroatoms like sulfur, nitrogen, or oxygen, as these bonds are often formed via reliable substitution or coupling reactions. amazonaws.com This disconnection breaks the target molecule into two key synthons, which are idealized fragments that can be traced back to commercially available or easily synthesized reagents.

Two primary retrosynthetic pathways emerge from this C-S bond cleavage:

Pathway A: This involves a disconnection where the sulfur atom remains with the aniline (B41778) fragment. This generates a nucleophilic 2-aminothiophenol (B119425) synthon and an electrophilic 3-methylbenzyl synthon. The corresponding synthetic equivalents for these synthons are 2-aminothiophenol and a 3-methylbenzyl halide (e.g., 3-methylbenzyl bromide or chloride). The forward synthesis would involve an S-alkylation reaction.

Pathway B: Conversely, the disconnection can be envisioned where the sulfur atom remains with the benzyl (B1604629) fragment. This pathway leads to an electrophilic 2-haloaniline synthon and a nucleophilic 3-methylbenzyl thiol synthon. The forward synthesis for this approach would typically be a nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction.

The choice between these pathways in a practical synthesis depends on factors such as the availability and reactivity of the starting materials, reaction conditions, and potential for side reactions.

Direct Synthetic Routes for Thioether Formation

Direct methods for forming the thioether bond in this compound typically rely on the fundamental reactivity of thiols and alkyl halides, or activated aryl halides, without the need for metal catalysts.

Nucleophilic Aromatic Substitution (SNAr) Strategies involving 2-Haloanilines and 3-Methylbenzyl Thiols

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

In the context of synthesizing the target molecule, this strategy would involve the reaction of an activated 2-haloaniline derivative with 3-methylbenzyl thiol or its corresponding thiolate. A typical substrate would be a molecule like 2-chloro- or 2-fluoro-nitrobenzene. The nitro group acts as a powerful activating group, stabilizing the negatively charged intermediate. youtube.com The reaction proceeds in the presence of a base to deprotonate the thiol, forming a more potent nucleophile. The resulting nitrated thioether would then require a subsequent reduction step to convert the nitro group into the desired amine functionality of the final product.

Alkyl Halide Displacement by 2-Aminothiophenol via S-Alkylation

A more direct and commonly employed method is the S-alkylation of 2-aminothiophenol with a suitable 3-methylbenzyl electrophile, such as 3-methylbenzyl chloride or bromide. This reaction leverages the high nucleophilicity of the sulfur atom in 2-aminothiophenol. acs.org

The synthesis is typically carried out in the presence of a base (e.g., sodium hydroxide, potassium carbonate, or an amine base) which deprotonates the thiol group to form the more nucleophilic thiolate anion. This anion then readily displaces the halide from the benzylic carbon of the 3-methylbenzyl halide in a standard bimolecular nucleophilic substitution (SN2) reaction. This approach is often preferred due to its operational simplicity and the commercial availability of the starting materials. prepchem.com The reaction selectively occurs at the sulfur atom over the nitrogen atom due to the greater nucleophilicity and acidity of the thiol group compared to the aromatic amine. acs.org

Mechanistic Investigations of Thioether Bond Formation

The mechanisms underpinning these direct synthetic routes are well-established in organic chemistry.

SNAr Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. libretexts.orgnih.gov

Addition: The nucleophile (e.g., 3-methylbenzyl thiolate) attacks the carbon atom bearing the leaving group (the ipso-carbon) on the activated aromatic ring. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The electron-withdrawing group at the ortho or para position is crucial for stabilizing this intermediate by delocalizing the negative charge. youtube.com

Elimination: The aromaticity of the ring is restored by the departure of the leaving group (e.g., halide ion).

S-Alkylation Mechanism: The S-alkylation of 2-aminothiophenol with a benzyl halide follows a standard SN2 (bimolecular nucleophilic substitution) mechanism. The thiolate anion, acting as the nucleophile, attacks the electrophilic benzylic carbon atom, and the halide leaving group is displaced in a single, concerted step. The reactivity of benzyl halides is particularly high in SN2 reactions due to the stabilization of the transition state by the adjacent phenyl ring.

Transition-Metal-Catalyzed Cross-Coupling Approaches for C-S Bond Formation

Modern synthetic chemistry often utilizes transition-metal catalysis to achieve bond formations that are difficult or inefficient via classical methods. The formation of C-S bonds is no exception, with palladium-catalyzed reactions offering a powerful and versatile tool.

Palladium-Catalyzed C-S Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide an efficient route to aryl thioethers, including this compound. This methodology, often referred to as Buchwald-Hartwig amination's lesser-known cousin, can couple an aryl halide or triflate with a thiol. nih.gov For the target molecule, this would involve reacting a 2-haloaniline (e.g., 2-bromoaniline (B46623) or 2-iodoaniline) with 3-methylbenzyl thiol.

The reaction requires a palladium source (the catalyst), a suitable ligand, and a base. The choice of ligand is critical and often involves bulky, electron-rich phosphines that facilitate the key steps in the catalytic cycle.

The generally accepted catalytic cycle involves three main stages:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond of the 2-haloaniline, forming a Pd(II) intermediate. core.ac.uk

Ligand Exchange/Thiolate Binding: The thiol, in the presence of a base, forms a thiolate which then displaces the halide from the palladium complex.

Reductive Elimination: The final C-S bond is formed as the aryl and thio-alkyl groups are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

This catalytic approach is valued for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it applicable to a wide range of complex molecules. acs.org

Copper-Catalyzed C-S Coupling Reactions

The formation of the central carbon-sulfur (C-S) bond in this compound and its analogues is efficiently achieved through copper-catalyzed cross-coupling reactions. This method is a cornerstone in the synthesis of diaryl and alkyl-aryl thioethers, offering advantages over other transition metals like palladium in terms of cost and, in some cases, reactivity. A primary synthetic route involves the coupling of a 2-aminothiophenol derivative with a 3-methylbenzyl halide. Alternatively, the reaction can proceed between a 2-haloaniline and 3-methylbenzylthiol.

Copper(I) salts, such as CuI, CuBr, or CuTC (copper(I) thiophenecarboxylate), are commonly employed as catalysts. rsc.org The reaction often requires a ligand to stabilize the copper catalyst and facilitate the reductive elimination step. Ligands such as 1,10-phenanthroline (B135089) or 2,2'-bipyridine (B1663995) have proven effective in similar C-S coupling reactions, leading to high yields. rsc.org The choice of base and solvent is also critical; inorganic bases like K₂CO₃ or Cs₂CO₃ are frequently used in polar aprotic solvents like DMF, DMSO, or NMP at elevated temperatures.

A representative synthesis of this compound can be envisioned by the copper-catalyzed reaction between 2-aminothiophenol and 3-methylbenzyl chloride.

Representative Reaction Scheme:

2-Aminothiophenol + 3-Methylbenzyl Chloride --(CuI, Ligand, Base, Solvent)--> this compound

Research into related structures has shown that copper catalysis is effective for a wide range of substrates. For instance, the copper-catalyzed coupling of aryl iodides with dimethyl disulfide in water provides an efficient route to aryl methyl sulfides, demonstrating the versatility of copper in forming C-S bonds under various conditions. organic-chemistry.org Furthermore, procedures for synthesizing benzothiazoles from N-benzyl-2-iodoaniline and potassium sulfide (B99878) highlight copper's ability to mediate the formation of multiple C-S bonds in a single process. nih.gov

Table 1: Illustrative Conditions for Copper-Catalyzed C-S Coupling

Reactant AReactant BCopper SourceLigand/AdditiveBaseSolventTemp (°C)Yield (%)
2-Haloaniline3-MethylbenzylthiolCuI1,10-PhenanthrolineCs₂CO₃DMF110~90
2-Aminothiophenol3-Methylbenzyl BromideCuBrNoneK₃PO₄Toluene100~85
Aryl Boronic AcidDi-(3-methylbenzyl) DisulfideCu(OAc)₂Pyridine (B92270)NoneDMSO80~92

Synthetic Transformations of the Aniline Moiety

The aniline functional group in this compound is a versatile handle for a variety of synthetic transformations, allowing for the creation of a diverse library of derivatives.

Diazotization and Subsequent Coupling Reactions for Azo Derivative Synthesis

The primary aromatic amine of the aniline moiety can be converted into a diazonium salt through a process known as diazotization. byjus.com This reaction typically involves treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C). organic-chemistry.orglibretexts.org The resulting arenediazonium salt is an important intermediate. organic-chemistry.org

Diazotization Step:

This compound + NaNO₂ + 2HCl --(0-5 °C)--> [2-[(3-METHYLBENZYL)THIO]PHENYL]DIAZONIUM CHLORIDE + NaCl + 2H₂O

These diazonium salts are highly reactive electrophiles and can undergo azo coupling reactions with electron-rich aromatic compounds (coupling partners), such as phenols, naphthols, or other anilines, to form brightly colored azo compounds. icrc.ac.ir The pH of the reaction medium is crucial for successful coupling. Reactions with phenols are typically carried out under mildly alkaline conditions, while coupling with anilines requires mildly acidic conditions. This transformation provides a direct pathway to a range of potential dyes and functional materials derived from the parent aniline.

Table 2: Potential Azo Derivatives via Diazo Coupling

Coupling PartnerReaction ConditionAzo Derivative Product Class
PhenolMildly Alkaline (pH 8-10)Hydroxy-substituted Azoarene
N,N-DimethylanilineMildly Acidic (pH 4-5)Amino-substituted Azoarene
2-Naphthol (β-Naphthol)Mildly Alkaline (pH 9-10)Naphthyl-azo Compound
ResorcinolMildly Alkaline (pH 8-9)Dihydroxy-substituted Azoarene

Amide Formation and Other N-Functionalizations

The nucleophilic amino group of this compound readily participates in amide formation reactions. This can be achieved by reacting the aniline with an acyl chloride or acid anhydride (B1165640) in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct. Alternatively, direct condensation with a carboxylic acid can be accomplished using a variety of modern coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), HBTU, or PyBOP are effective for this purpose, particularly for less reactive anilines. researchgate.net

Titanium tetrachloride (TiCl₄) has also been reported as an effective mediator for the direct amidation of carboxylic acids and amines, providing moderate to excellent yields. nih.gov The reaction conditions, such as the choice of solvent and temperature, can be tuned to optimize the yield and purity of the resulting amide. nih.gov

Beyond amidation, the nitrogen atom can undergo other functionalizations. N-alkylation can be achieved using alkyl halides, and the formation of sulfonamides is possible through reaction with sulfonyl chlorides. These transformations further expand the chemical space accessible from the this compound scaffold.

Table 3: Examples of N-Functionalization Reactions

ReagentReaction TypeProduct
Acetyl Chloride / PyridineAcylationN-{2-[(3-Methylbenzyl)thio]phenyl}acetamide
Benzoic Acid / HBTU / DIEAAmide CouplingN-{2-[(3-Methylbenzyl)thio]phenyl}benzamide
p-Toluenesulfonyl Chloride / NaOHSulfonylation4-Methyl-N-{2-[(3-methylbenzyl)thio]phenyl}benzenesulfonamide
Methyl Iodide / K₂CO₃AlkylationN-Methyl-2-[(3-methylbenzyl)thio]aniline

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing the synthetic protocol for this compound is crucial for maximizing yield and selectivity while minimizing byproducts. For the key C-S coupling step, several parameters can be systematically varied.

Catalyst System: The choice of both the copper salt (e.g., CuI, Cu₂O, CuBr) and the ligand is paramount. While some reactions proceed without a ligand, the addition of chelating ligands like 1,10-phenanthroline, neocuproine, or various amino acids can significantly accelerate the reaction and improve yields, often by stabilizing the catalytic species and promoting the desired bond formation. rsc.org

Base: The strength and solubility of the base can influence reaction rates. Strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often superior to weaker bases like K₂CO₃, as they more effectively facilitate the deprotonation of the thiol or the activation of the catalyst complex.

Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, NMP, or DMAc are generally preferred as they can dissolve the inorganic base and operate at the high temperatures often required for C-S coupling. The choice of solvent can impact reaction kinetics and catalyst stability.

Temperature: C-S coupling reactions are typically run at elevated temperatures, often in the range of 80-140 °C. Optimization studies involve finding the lowest possible temperature that provides a reasonable reaction rate to minimize thermal decomposition of reactants or products. mdpi.com Lowering the temperature may result in poor product yield. rsc.org

A systematic approach, such as a Design of Experiments (DoE) methodology, can be employed to efficiently screen these variables and identify the optimal conditions for producing this compound with high purity and yield.

Synthesis of Isotopic Analogues for Mechanistic and Spectroscopic Probes

The synthesis of isotopically labeled analogues of this compound, where atoms like ¹H, ¹²C, or ¹⁴N are replaced by their stable isotopes ²H (D), ¹³C, or ¹⁵N, respectively, is invaluable for detailed mechanistic and spectroscopic studies. symeres.com These labeled compounds act as probes to elucidate reaction pathways and to enhance signals in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). symeres.com

The incorporation of isotopes can be achieved by using commercially available labeled starting materials in the established synthetic route. symeres.com

¹⁵N-Labeling: To label the aniline nitrogen, the synthesis could start from ¹⁵N-labeled 2-chloroaniline (B154045) or 2-iodoaniline. The subsequent copper-catalyzed C-S coupling with 3-methylbenzylthiol would introduce the ¹⁵N isotope into the final product.

¹³C-Labeling: Specific carbon atoms can be labeled. For instance, using 3-methylbenzyl chloride with a ¹³C-labeled methylene (B1212753) (-¹³CH₂Cl) group would place the label at the benzylic position. Labeling the aromatic rings can be achieved by starting with precursors like ¹³C₆-aniline or ¹³C₇-toluene.

Deuterium (²H)-Labeling: Deuterium can be incorporated by using deuterated starting materials, such as deuterated 3-methylbenzyl alcohol in a Mitsunobu-type thiolation or a deuterated aniline derivative.

These labeled analogues are crucial for kinetic isotope effect (KIE) studies to determine rate-determining steps in reactions. In NMR, ¹³C and ¹⁵N labeling can help resolve complex spectra and study molecular dynamics and interactions. nih.gov In quantitative MS analysis, stable isotope-labeled compounds are used as ideal internal standards. nih.gov

Advanced Structural Elucidation and Conformational Analysis of 2 3 Methylbenzyl Thio Aniline

Crystallographic Studies of Solid-State Molecular Organization

Crystallographic studies are essential for understanding the three-dimensional arrangement of molecules in a solid-state material. These studies provide precise information on bond lengths, bond angles, and intermolecular interactions, which collectively determine the macroscopic properties of the crystalline solid.

Single Crystal X-ray Diffraction Analysis for Absolute Configuration and Conformation

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule. This technique involves passing X-rays through a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, the electron density map of the molecule can be reconstructed, revealing the exact position of each atom.

For 2-[(3-METHYLBENZYL)THIO]ANILINE, an SCXRD analysis would provide:

Absolute Configuration: If the molecule were chiral, SCXRD could determine its absolute stereochemistry.

Molecular Conformation: It would reveal the preferred spatial arrangement of the atoms, including the torsion angles between the phenyl rings and the thioether linkage. This is crucial for understanding the molecule's flexibility and shape.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)98.76
γ (°)90
Volume (ų)1334.5
Z4
Calculated Density (g/cm³)1.215

Note: The data in this table is hypothetical and serves as an example of what would be reported from an SCXRD experiment.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, are critical in determining the stability and properties of the crystal. For this compound, one would expect to observe:

Hydrogen Bonding: The primary amine (-NH₂) group is a hydrogen bond donor, and the sulfur atom of the thioether could act as a weak hydrogen bond acceptor. N-H···S or N-H···π interactions could be present.

π-π Stacking: The two aromatic rings (the aniline (B41778) and the 3-methylbenzyl group) could engage in π-π stacking interactions, where the electron clouds of the rings interact favorably.

van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.

Analysis of the crystal structure would allow for the detailed characterization of these interactions, including their geometries and distances, providing insight into the dominant forces driving the crystal packing.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. While no specific polymorphism studies on this compound have been reported, this phenomenon is common in organic molecules with conformational flexibility. Different crystallization conditions (e.g., solvent, temperature, pressure) could potentially lead to different polymorphic forms.

Co-crystallization is a technique where a compound is crystallized with another molecule (a "co-former") in a stoichiometric ratio to form a new crystalline solid. This is often done to modify the physicochemical properties of the active pharmaceutical ingredient. Given the presence of hydrogen bond donors and acceptors in this compound, it could be a candidate for co-crystallization with suitable co-formers containing complementary functional groups, such as carboxylic acids or amides.

High-Resolution Solution-State Spectroscopic Analysis

Spectroscopic techniques are invaluable for elucidating the structure and purity of a compound in the solution state.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR: Would provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of this compound would be expected to show distinct signals for the aromatic protons on both rings, the methylene (B1212753) (-CH₂-) protons, the methyl (-CH₃) protons, and the amine (-NH₂) protons.

¹³C NMR: Would show the number of different types of carbon atoms in the molecule.

Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning all the proton and carbon signals, especially in the complex aromatic regions of the spectrum. For instance, a COSY (Correlation Spectroscopy) experiment would show which protons are coupled to each other, while an HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate directly bonded proton and carbon atoms. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would reveal longer-range correlations between protons and carbons, helping to piece together the molecular framework.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5115 - 150
-CH₂-S-~ 4.1~ 38
-CH₃~ 2.3~ 21
-NH₂~ 3.8 (broad)N/A

Note: These are predicted chemical shift ranges based on analogous structures and are not experimental data for the title compound.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound, which would confirm its elemental composition.

Fragmentation Analysis: In the mass spectrometer, the molecule can be fragmented into smaller, charged pieces. The pattern of these fragments is often unique to the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve cleavage of the benzylic C-S bond and the S-aniline bond. The most stable fragments would produce the most abundant peaks in the mass spectrum. For example, the formation of the tropylium ion (m/z 91) from the benzyl (B1604629) moiety is a common fragmentation pathway.

Purity Assessment: Mass spectrometry can also be used to assess the purity of a sample by detecting the presence of any impurities with different molecular weights.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Molecular Symmetry

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the local molecular environment. The vibrational modes of this compound are expected to be a composite of the vibrations of its constituent parts: the aniline ring, the benzyl group, and the thioether linkage.

The aniline moiety is characterized by several distinct vibrational modes. The N-H stretching vibrations of the primary amine group are anticipated to appear as two bands in the 3300-3500 cm⁻¹ region in the FT-IR spectrum. The N-H bending (scissoring) vibration is typically observed around 1600 cm⁻¹. Aromatic C-H stretching vibrations from both the aniline and benzyl rings are expected in the 3000-3100 cm⁻¹ range.

The benzyl group will contribute its own set of characteristic vibrations. The methyl group attached to the benzene (B151609) ring will exhibit symmetric and asymmetric C-H stretching vibrations near 2870 cm⁻¹ and 2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations from both rings will appear in the 1450-1600 cm⁻¹ region.

The thioether (C-S-C) linkage is generally associated with weaker absorptions in the FT-IR spectrum. The C-S stretching vibrations are typically found in the 600-800 cm⁻¹ range. The specific position of these bands can be influenced by the nature of the attached aryl and alkyl groups.

Raman spectroscopy provides complementary information. Non-polar bonds, such as the C-S and C-C bonds of the aromatic rings, often produce strong Raman signals. The symmetry of the molecule can also be inferred from the coincidence or non-coincidence of FT-IR and Raman bands. For a molecule with a center of symmetry, vibrational modes that are Raman active are IR inactive, and vice versa (the rule of mutual exclusion). While this compound does not possess a center of symmetry, the relative intensities of bands in the FT-IR and Raman spectra can still provide insights into the molecular structure. For instance, the symmetric ring breathing modes of the aromatic rings are expected to be prominent in the Raman spectrum.

Table 1: Predicted Vibrational Frequencies for this compound Based on Analogous Compounds

Functional GroupVibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Amine (N-H)Asymmetric & Symmetric Stretch3450 - 3350 (two bands)Weak
Scissoring~1620Moderate
Aromatic (C-H)Stretch3100 - 3000Strong
Aromatic (C=C)Ring Stretch1600 - 1450Strong
Methyl (C-H)Asymmetric & Symmetric Stretch2960 & 2870Moderate
Thioether (C-S)Stretch800 - 600Strong

Note: These are predicted frequency ranges, and the actual values for this compound may vary.

Computational Approaches to Conformational Landscape Exploration

The flexibility of this compound arises from the rotational freedom around the C-S and S-C bonds. Computational chemistry offers powerful tools to explore the conformational landscape of such molecules, identifying stable conformers and the energy barriers that separate them.

Conformational Searches and Energy Minimization Techniques

To map the potential energy surface of this compound, a systematic or stochastic conformational search can be employed.

Systematic searches involve rotating each rotatable bond by a defined increment, generating a grid of possible conformations. While thorough, this method can be computationally expensive for molecules with several rotatable bonds.

Stochastic methods , such as Monte Carlo simulations, randomly alter the torsional angles and other geometric parameters to generate new conformations. These are then subjected to energy minimization.

Once a set of potential conformations is generated, energy minimization is performed to locate the nearest local energy minimum on the potential energy surface. Common energy minimization algorithms include:

Steepest Descent: An iterative method that moves down the potential energy gradient. It is effective for initial relaxation of highly strained structures but can be slow to converge near a minimum.

Conjugate Gradient: A more efficient method that uses information from previous steps to determine the next direction of movement, accelerating convergence.

Newton-Raphson: A second-derivative method that can converge very quickly near a minimum but is computationally more demanding.

For flexible molecules like this compound, a combination of these techniques is often used. A stochastic search can broadly sample the conformational space, followed by energy minimization of the promising structures using a more robust algorithm to accurately determine their geometries and relative energies.

Analysis of Rotational Barriers and Dynamic Processes

The rotation around the C(aniline)-S and S-C(benzyl) bonds is not free and is hindered by energy barriers. These barriers arise from steric hindrance and electronic effects. Computational methods can be used to calculate the height of these rotational barriers.

This is typically done by performing a potential energy surface (PES) scan . In this procedure, the dihedral angle of interest is systematically varied, and at each step, the energy of the molecule is calculated while allowing all other geometric parameters to relax. The resulting plot of energy versus dihedral angle reveals the energy minima corresponding to stable conformers and the transition states corresponding to the rotational barriers.

The height of the rotational barrier is the energy difference between the stable conformer (energy minimum) and the transition state (energy maximum). For diaryl sulfides, the rotational barriers around the C-S bonds are influenced by the substituents on the aromatic rings. The presence of the methyl group on the benzyl ring and the amino group on the aniline ring in this compound will influence the preferred conformations and the energy required to interconvert between them.

Table 2: Representative Rotational Barriers for Bonds in Molecules Analogous to this compound

BondAnalogous MoleculeTypical Rotational Barrier (kcal/mol)
C(aryl)-SDiphenyl sulfide (B99878)1 - 5
S-C(alkyl)Thioanisole1 - 3

Note: These values are illustrative and the actual rotational barriers in this compound will depend on the specific steric and electronic interactions within the molecule.

By understanding the conformational preferences and the energy barriers to rotation, a more complete picture of the dynamic behavior of this compound in different environments can be achieved.

Computational Chemistry and Theoretical Investigations of 2 3 Methylbenzyl Thio Aniline

Electronic Structure Calculations and Quantum Chemical Characterization

Theoretical chemistry provides powerful tools to understand the fundamental electronic nature of molecules. For a compound like 2-[(3-methylbenzyl)thio]aniline, these methods can elucidate its geometry, stability, and reactivity without the need for empirical measurement.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Properties.mdpi.com

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. By applying DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the ground state geometry of this compound can be optimized. mdpi.com This process mathematically finds the most stable three-dimensional arrangement of the atoms, minimizing the total electronic energy.

From this optimized geometry, a wealth of electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electronic charge on each atom (e.g., Mulliken or Natural Bond Orbital charges). These calculated values provide a quantitative picture of the molecule's polarity and the nature of its chemical bonds.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (DFT/B3LYP)

ParameterBond/AngleCalculated Value
Bond LengthC-S (thioether)1.78 Å
S-C (benzyl)1.82 Å
C-N (aniline)1.40 Å
Bond AngleC-S-C103.5°
H-N-H112.0°
Dihedral AngleC(aniline)-C-S-C(benzyl)85.0°

Note: The data in this table is hypothetical and serves as an example of what would be obtained from a DFT calculation.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. The MEP surface is color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this compound, these would likely be centered around the nitrogen atom of the aniline (B41778) group and the sulfur atom of the thioether linkage due to their lone pairs of electrons.

Blue: Regions of most positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amine group. researchgate.net

Green and Yellow: Areas of intermediate potential.

By analyzing the MEP map, one can predict how the molecule will interact with other reagents, providing insights into its chemical reactivity and intermolecular interactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. globalresearchonline.net

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. The energy of the HOMO is related to the ionization potential. For this compound, the HOMO is expected to be localized primarily on the aniline ring and the sulfur atom, indicating these are the primary sites for electrophilic attack. globalresearchonline.net

LUMO: The innermost orbital without electrons. It signifies the ability of a molecule to accept electrons, acting as an electrophile. The energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive.

In Silico Prediction of Spectroscopic Parameters

Computational methods can also simulate various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts are then compared with experimental data to assign signals to specific atoms in the molecule. While there can be systematic errors, the relative ordering of the chemical shifts is often accurately reproduced, aiding in the structural assignment.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aniline C1-NH₂-145.2
Aniline C2-S-120.5
Benzyl (B1604629) C1'-138.9
Benzyl C3'-CH₃-128.7
-NH₂4.5-
-CH₂-S4.138.6
-CH₃2.321.4

Note: This data is for illustrative purposes only.

Simulation of Vibrational Spectra for Band Assignment

Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. This simulated spectrum allows for the assignment of specific vibrational modes (e.g., N-H stretching, C-S stretching, aromatic C-H bending) to the experimentally observed absorption bands. This is particularly useful for complex molecules where the experimental spectrum may have many overlapping peaks.

Reaction Mechanism Elucidation through Computational Modeling

The synthesis of this compound typically involves the S-alkylation of 2-aminothiophenol (B119425) with 3-methylbenzyl halide. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful method to dissect the intricacies of this reaction mechanism. Such studies allow for a detailed mapping of the potential energy surface, identifying the most plausible reaction pathways.

A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS) – the highest energy point along the reaction coordinate. For the S-benzylation of 2-aminothiophenol, a nucleophilic substitution reaction, computational chemists can model the approach of the 3-methylbenzyl halide to the sulfur atom of 2-aminothiophenol.

Using computational methods, the geometry of the transition state can be optimized, and its structure elucidated. In a typical SN2 reaction, the transition state would feature a trigonal bipyramidal geometry around the benzylic carbon, with the sulfur atom of the aniline derivative and the leaving group (e.g., a halide) at the apical positions. The C-S bond is partially formed while the C-halide bond is partially broken.

The vibrational frequencies of the optimized transition state structure are then calculated. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate that leads from reactants to products.

Table 1: Illustrative Transition State Parameters for the S-Benzylation of 2-Aminothiophenol

ParameterValueDescription
Imaginary Frequency (ν)-250 cm-1Corresponds to the C-S bond formation and C-Br bond cleavage.
C-S Distance (Å)2.25The partially formed bond between the benzylic carbon and the sulfur atom.
C-Br Distance (Å)2.45The partially broken bond between the benzylic carbon and the bromine atom.
S-C-Br Angle (°)178.5The angle between the incoming nucleophile, the carbon center, and the leaving group.

Note: The data in this table is illustrative and represents typical values for such a reaction, as specific computational studies on this compound are not publicly available.

Once the reactants, transition state, and products have been computationally identified and their geometries optimized, the energetic profile of the reaction pathway can be constructed. This profile plots the relative energy of the system as the reaction progresses, providing crucial thermodynamic and kinetic information.

Table 2: Illustrative Energetic Profile for the S-Benzylation of 2-Aminothiophenol

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+18.5
Products-25.0

Note: The data in this table is illustrative and represents a plausible energetic profile for the specified reaction, based on general principles of organic reactions. Specific computational data for this compound is not available in the public domain.

Intermolecular Interaction Studies using Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

The behavior of this compound in a condensed phase (e.g., in solution or in a biological environment) is governed by a complex network of intermolecular interactions. Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly well-suited for studying such large systems. nih.gov

In a QM/MM simulation, the molecule of interest (the QM region) is treated with a high level of quantum mechanical theory, which accurately describes its electronic structure and reactivity. The surrounding environment, such as solvent molecules or a protein binding pocket (the MM region), is treated with a less computationally expensive molecular mechanics force field. This hybrid approach allows for the study of large, complex systems with a high degree of accuracy for the most critical components.

For this compound, a QM/MM study could elucidate the nature and strength of various non-covalent interactions, such as:

Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the sulfur atom can act as a weak hydrogen bond acceptor.

π-π Stacking: The two aromatic rings (the aniline and the methylbenzyl moieties) can engage in π-π stacking interactions with other aromatic systems.

By analyzing the results of QM/MM simulations, researchers can gain a detailed understanding of how this compound interacts with its environment, which is crucial for predicting its solubility, transport properties, and potential biological activity. Studies on similar molecules, such as aniline, have successfully used these methods to analyze intermolecular interactions. bohrium.combohrium.com

Reactivity Profiles and Derivatization Chemistry of 2 3 Methylbenzyl Thio Aniline

Reactions at the Aromatic Amine Functionality

The aromatic amine group in 2-[(3-methylbenzyl)thio]aniline is a key site for chemical modification, influencing the reactivity of the aniline (B41778) ring and participating in reactions characteristic of primary amines.

Electrophilic Aromatic Substitution on the Aniline Ring

The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions due to its electron-donating nature through resonance. stackexchange.com In the case of this compound, the ortho position relative to the amino group is already substituted by the thioether linkage. Therefore, electrophilic substitution is expected to occur predominantly at the para position and the remaining ortho position (C6). The bulky 3-methylbenzylthio group may exert some steric hindrance, potentially favoring substitution at the less hindered para position.

Common electrophilic aromatic substitution reactions for anilines include halogenation and nitration. stackexchange.com Direct halogenation of aniline with bromine water typically leads to polysubstitution, yielding 2,4,6-tribromoaniline. youtube.comyoutube.com To achieve monosubstitution, the reactivity of the amino group is often attenuated by acetylation, which makes the acetylamino group less activating. youtube.com

Nitration of aniline with a mixture of nitric acid and sulfuric acid can be complex, as the strongly acidic medium protonates the amino group to form the anilinium ion, which is a meta-directing group. researchgate.netstackexchange.com This can lead to a mixture of ortho, meta, and para nitro products. stackexchange.com

Reaction Reactant Electrophile Conditions Major Product(s) (Analogous to Aniline) Reference
BrominationAnilineBr₂Bromine water, room temp.2,4,6-Tribromoaniline stackexchange.com
MonobrominationAcetanilideBr₂Acetic acidp-Bromoacetanilide youtube.com
NitrationAnilineHNO₃/H₂SO₄Strongly acidicMixture of o-, m-, and p-nitroaniline stackexchange.com

Formation of Imine and Schiff Base Derivatives

The primary amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netedu.krd This reaction is typically catalyzed by acid and involves the formation of a carbon-nitrogen double bond. The synthesis of Schiff bases from substituted anilines and various aldehydes is a well-established process. For instance, Schiff bases have been synthesized from 2-(methylthio)aniline derivatives and substituted salicylaldehydes. ajol.info

The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The general reaction is as follows: Ar-NH₂ + R-CHO ⇌ Ar-N=CH-R + H₂O

The yield of the Schiff base can be influenced by the electronic nature of the substituents on both the aniline and the aldehyde. researchgate.net

Aniline Derivative Aldehyde/Ketone Solvent Conditions Product Type Yield (%) Reference
2-(Methylthio)anilinep-MethoxysalicylaldehydeEthanol/Dichloromethane (1:1)Reflux, 6hSchiff BaseNot Specified ajol.info
AnilineBenzaldehydeEthanolStirring, 3hSchiff BaseNot Specified edu.krd
Substituted AnilinesSubstituted BenzaldehydesNot SpecifiedNot SpecifiedSchiff BasesVaries researchgate.net

Oxidation Reactions of the Aniline Nitrogen

The nitrogen atom of the primary aromatic amine can be oxidized by various oxidizing agents. The oxidation of aniline can lead to a variety of products, including nitrosobenzene, nitrobenzene, and azoxybenzene, depending on the oxidant and reaction conditions. scielo.br Hydrogen peroxide (H₂O₂) is a common oxidant used for this purpose, often in the presence of a catalyst. scielo.brrit.edu The oxidation of aniline with hydrogen peroxide can initially form nitrosobenzene, which can be further oxidized to nitrobenzene or can react with unreacted aniline to form azobenzene. rit.edu

The specific outcome of the oxidation of this compound would also need to consider the potential oxidation of the thioether linkage, which is discussed in a later section. Selective oxidation of the amine in the presence of a thioether can be challenging.

Substrate Oxidizing Agent Catalyst Major Product(s) Reference
AnilineH₂O₂H₃PW₁₂O₄₀Nitrosobenzene, Nitrobenzene scielo.br
AnilineH₂O₂Functionalized MWCNTsNitrosobenzene, Azobenzene rit.edu
Benzylic Secondary AminesH₂O₂NoneNitrones nih.gov

Transformations Involving the Thioether Linkage

The thioether group in this compound is another reactive center, susceptible to oxidation and alkylation reactions.

Controlled Oxidation to Sulfoxides and Sulfones

The sulfur atom in the thioether linkage can be selectively oxidized to a sulfoxide (B87167) and subsequently to a sulfone. This controlled oxidation is a common transformation in organic synthesis. A variety of oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent for this purpose. derpharmachemica.comwikipedia.org The stoichiometry of the oxidant can be controlled to favor the formation of either the sulfoxide or the sulfone. Typically, one equivalent of the oxidant yields the sulfoxide, while two or more equivalents lead to the sulfone. derpharmachemica.com

Hydrogen peroxide can also be used as an oxidant, often in the presence of a catalyst, to achieve the oxidation of sulfides. researchgate.net

Substrate (Thioether) Oxidizing Agent Equivalents Solvent Temperature (°C) Product Yield (%) Reference
Arylbutylsulfidem-CPBA2.0THF35ArylsulfoneNot specified derpharmachemica.com
(tert-butylthio)benzenem-CPBA1.2THF0(tert-butylsulfinyl)benzene84 derpharmachemica.com
Various SulfidesH₂O₂Not specifiedNot specifiedNot specifiedSulfoxides/SulfonesNot specified researchgate.net

S-Alkylation for Sulfonium Salt Formation

The sulfur atom of the thioether is nucleophilic and can react with alkylating agents, such as alkyl halides, to form sulfonium salts. nih.gov These salts are characterized by a positively charged sulfur atom bonded to three carbon substituents. The formation of sulfonium salts from sulfides is a standard reaction in organic chemistry. For example, benzyl (B1604629) bromides can react with sulfides to produce the corresponding benzylsulfonium salts. researchgate.net

The general reaction is: Ar-S-R' + R''-X → [Ar-S⁺(R')(R'')]X⁻

Thioether Alkylating Agent Counterion Product Type Reference
Diaryl sulfides1-Alkynyl(aryl)-λ³-iodanesNot specifiedAlkynyl-substituted sulfonium salts nih.gov
AlkenesIn situ generated bistriflatesTriflateS-(Alkenyl)sulfonium salts nih.gov
Benzyl sulfidesBenzyl bromidesBromideBenzylsulfonium salts researchgate.net

Cleavage Reactions of the C-S Bond under Reductive or Oxidative Conditions

The carbon-sulfur (C-S) bond in the thioether linkage of this compound is a key site for strategic bond cleavage, enabling the unmasking of the versatile 2-aminothiophenol (B119425) intermediate or the formation of other valuable products. This cleavage can be accomplished under both reductive and oxidative conditions.

Oxidative Cleavage: Oxidative methods for C-S bond cleavage in benzyl thioethers often lead to the formation of carbonyl compounds from the benzyl fragment. A notable method involves visible-light-induced silver catalysis, which facilitates a controlled, singlet-oxygen-mediated selective cleavage. nih.govorganic-chemistry.org When applied to this compound, this reaction would be expected to yield 3-methylbenzaldehyde and a derivative of 2-aminothiophenol, which may undergo further oxidation or dimerization. The reaction proceeds under mild conditions, typically using a silver(II) complex like [Ag(II)(py)₄]S₂O₈, a suitable solvent such as dimethylformamide (DMF), and irradiation with visible light (e.g., white LEDs). organic-chemistry.org The process is believed to involve radical intermediates and the generation of singlet oxygen. organic-chemistry.org

Reductive Cleavage: Reductive cleavage of the C-S bond is a common strategy to deprotect thiols. For benzyl thioethers, dissolving metal reductions are particularly effective. The use of sodium or lithium metal in liquid ammonia is a classic method for cleaving the S-benzyl bond to generate the corresponding thiol. researchgate.net In the case of this compound, this reaction would cleanly yield 2-aminothiophenol and toluene. The reaction's efficiency can be influenced by the solubility of the substrate, which can sometimes be improved by using a cosolvent like 1,2-dimethoxyethane. researchgate.net This transformation is pivotal for using the title compound as a stable precursor for the often air-sensitive 2-aminothiophenol in heterocyclic synthesis.

Reaction TypeTypical Reagents and ConditionsExpected Products from this compoundReference
Oxidative Cleavage[Ag(II)(py)₄]S₂O₈, visible light (white LED), DMF3-Methylbenzaldehyde and 2-aminothiophenol derivatives nih.govorganic-chemistry.org
Reductive CleavageNa or Li metal, liquid NH₃, optional cosolvent (e.g., THF, DME)2-Aminothiophenol and Toluene researchgate.net
Table 1: Conditions for C-S Bond Cleavage Reactions.

Reactions on the Methylbenzyl Moiety

The 3-methylbenzyl group offers two distinct sites for further functionalization: the aromatic ring and the methyl group.

The methylbenzyl ring is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the methyl group and the -CH₂S-aniline group. The methyl group is a well-established ortho-, para-director and an activating group due to hyperconjugation and inductive effects. libretexts.orglibretexts.org The benzylthio moiety is also generally considered an ortho-, para-director.

In the 3-methylbenzyl (meta-substituted) ring, the positions are numbered relative to the benzyl CH₂ group. The methyl group is at C3. The positions ortho to the benzyl group are C2 and C6, while the para position is C4. The methyl group at C3 will direct incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6). Therefore, the directing effects of both groups strongly converge on positions 2, 4, and 6, making these the most probable sites for substitution. Steric hindrance may reduce the rate of substitution at the C2 position, which is flanked by both substituents.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the ring, likely at the C4 or C6 positions. masterorganicchemistry.com

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would result in bromination or chlorination at the activated positions.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by strong Lewis acids, would introduce alkyl or acyl groups, respectively. masterorganicchemistry.com

ReactionElectrophile SourcePredicted Major Product(s)Reference
NitrationHNO₃ / H₂SO₄Substitution at C4 and C6 positions libretexts.orgmasterorganicchemistry.com
BrominationBr₂ / FeBr₃Substitution at C4 and C6 positions libretexts.org
Friedel-Crafts AcylationRCOCl / AlCl₃Substitution at C4 and C6 positions masterorganicchemistry.com
Table 2: Electrophilic Aromatic Substitution Reactions on the Methylbenzyl Ring.

The benzylic methyl group is amenable to various transformations, most commonly via free radical pathways or oxidation.

Free-Radical Halogenation: The methyl group can be selectively halogenated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This would produce 2-[(3-(bromomethyl)benzyl)thio]aniline, a versatile intermediate. The resulting benzylic bromide can readily undergo nucleophilic substitution reactions to introduce a variety of functional groups (e.g., -OH, -CN, -OR).

Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid, yielding 3-((2-aminophenyl)thiomethyl)benzoic acid. This transformation introduces a new functional handle for further derivatization, for example, through esterification or amidation reactions.

TransformationReagents and ConditionsProduct Functional Group
Radical BrominationN-Bromosuccinimide (NBS), AIBN, CCl₄, reflux-CH₂Br (Benzylic bromide)
Oxidation to Carboxylic AcidKMnO₄, H₂O, heat; then H₃O⁺-COOH (Carboxylic acid)
Table 3: Functionalization Reactions of the Methyl Group.

Synthesis of Complex Heterocyclic Systems Incorporating the this compound Scaffold

The this compound scaffold is an excellent precursor for the synthesis of important sulfur- and nitrogen-containing heterocyclic systems, primarily phenothiazines and benzothiazoles.

Synthesis of Phenothiazines: Phenothiazines are a class of tricyclic heterocyclic compounds. One synthetic route to phenothiazines involves the intramolecular cyclization of 2-aminodiphenyl sulfides. While the title compound is not a diphenyl sulfide (B99878), intramolecular cyclization strategies could potentially be employed. For instance, after electrophilic activation of the aniline ring, a Smiles rearrangement followed by cyclization could be envisioned. A more direct, albeit harsh, approach could involve heating the compound with sulfur, a method known as the Bernthsen reaction, which can induce cyclization to form phenothiazine derivatives. semanticscholar.org Alternatively, modern cross-coupling methodologies could be adapted. For example, ortho-halogenation of the aniline ring followed by an intramolecular Buchwald-Hartwig or Ullmann-Goldberg type C-S coupling reaction upon cleavage of the benzyl group could form the phenothiazine core. rsc.org

Synthesis of Benzothiazoles: Benzothiazoles are bicyclic compounds widely used in medicinal chemistry. nih.govekb.eg The most common synthesis involves the condensation of 2-aminothiophenol with various carbonyl-containing compounds. mdpi.com this compound serves as a stable, protected precursor to 2-aminothiophenol. The S-benzyl group can be cleaved reductively in situ, and the resulting 2-aminothiophenol can be trapped with an electrophile to form the benzothiazole (B30560) ring in a one-pot procedure. This approach avoids the isolation of the often unstable 2-aminothiophenol. A wide variety of 2-substituted benzothiazoles can be synthesized depending on the co-reactant. organic-chemistry.org

Co-reactantReaction ConditionsResulting 2-Substituent on Benzothiazole RingReference
Aldehydes (R-CHO)Iodine/DMF or visible light/airAryl, Heteroaryl, or Alkyl group (R) nih.govorganic-chemistry.org
Carboxylic Acids (R-COOH)Dehydrating agent (e.g., PPA) or coupling reagentAryl, Heteroaryl, or Alkyl group (R) mdpi.com
Nitriles (R-CN)Copper catalystAryl, Heteroaryl, or Alkyl group (R) organic-chemistry.org
Acyl Chlorides (R-COCl)Base, mild conditionsAryl, Heteroaryl, or Alkyl group (R) nih.gov
Table 4: Synthesis of 2-Substituted Benzothiazoles from in situ generated 2-Aminothiophenol.

Investigations into in Vitro Biological Activities and Molecular Mechanisms of 2 3 Methylbenzyl Thio Aniline and Its Derivatives

Antimycobacterial Activity Studies in In Vitro Cell Models

The threat of multidrug-resistant tuberculosis necessitates the discovery of new antimycobacterial agents. Compounds structurally related to 2-[(3-METHYLBENZYL)THIO]ANILINE have demonstrated promising activity against Mycobacterium tuberculosis and other mycobacterial strains.

Research into derivatives of 2-(benzylthio)aniline (B1266028) has revealed significant antimycobacterial potential. For instance, a series of bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline (B41778) analogues were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (MTB) H37Ra. ias.ac.in These compounds exhibited minimum inhibitory concentrations (MIC90) ranging from 0.05 to over 30 µg/mL, indicating that specific substitutions on the aniline and phenylthio rings can confer potent antimycobacterial effects. ias.ac.in

Furthermore, a study on benzimidazole (B57391) derivatives highlighted the importance of the 3-methylbenzyl group, which is present in this compound. In this study, the compound 1-(2-hydroxyethyl)-3-(3-methylbenzyl)benzimidazolium bromide showed an MIC value of 2 µg/mL against M. tuberculosis H37Rv. nih.gov This suggests that the 3-methylbenzyl moiety could be a key contributor to the antimycobacterial activity.

The antimycobacterial activity of 2-(substituted benzyl)sulfanyl derivatives of benzazoles has also been systematically studied. nih.gov The activity was found to be dependent on the nature of the substituents on the benzyl (B1604629) ring, with electron-withdrawing groups and lower lipophilicity generally favoring higher activity against strains such as M. tuberculosis, M. kansasii, and M. avium. nih.gov

Table 1: Antimycobacterial Activity of Selected 2-(Benzylthio)aniline Analogs and Related Compounds Note: This table is a representation of data for related compounds, not this compound itself.

Compound/Derivative Class Mycobacterial Strain MIC (µg/mL) Reference
[2-(2,4-dimethylphenylthio)phenyl] aniline analogues M. tuberculosis H37Ra 0.05 - >30 ias.ac.in
1-(2-hydroxyethyl)-3-(3-methylbenzyl)benzimidazolium bromide M. tuberculosis H37Rv 2 nih.gov

The mycobacterial cell wall is a complex and essential structure, making it a prime target for antimicrobial agents. nih.gov Many antimycobacterial drugs, such as ethambutol, disrupt the biosynthesis of key cell wall components like arabinogalactan. nih.govnih.gov It is plausible that this compound and its active derivatives could exert their effects through similar mechanisms.

The disruption of mycolic acid synthesis is another critical mechanism of action for several antitubercular drugs. nih.gov Molecular docking studies on some sulfide-based amide derivatives have suggested that they may act by inhibiting the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway. ias.ac.in Given the structural similarities, it is conceivable that this compound could also interfere with this pathway.

Anticancer Activity and Cytotoxicity Profiling in Defined Cancer Cell Lines

The search for novel anticancer agents is a continuous effort in medicinal chemistry. Aniline and benzothiazole (B30560) derivatives have shown significant potential in this area. nih.govnih.gov

While specific data for this compound is not available, numerous studies have reported the cytotoxic effects of related compounds on a variety of cancer cell lines. For example, novel 2-substituted aniline pyrimidine (B1678525) derivatives have demonstrated broad-spectrum antiproliferative activities against A2780, MDA-MB-231, and HCT116 cancer cell lines. nih.gov

The cytotoxicity of various compounds against the specified cell lines has been documented. For instance, studies on fungal metabolites of arecoline (B194364) showed significant cytotoxicity against non-small-cell lung cancer A549 and leukemia K562 cell lines, with IC50 values in the low micromolar range. nih.gov Similarly, other natural and synthetic compounds have been evaluated against HCT116 and Jurkat cells, demonstrating a wide range of potencies. mdpi.com

Table 2: Representative In Vitro Cytotoxicity of Various Compounds on Selected Cancer Cell Lines Note: This table presents data for various compounds to illustrate typical cytotoxic ranges and is not specific to this compound.

Compound Class/Name A549 (Lung) IC50 (µM) HCT116 (Colon) IC50 (µM) Jurkat (T-cell leukemia) IC50 (µM) K562 (Leukemia) IC50 (µM) Reference
Arecoline Metabolite 1 3.08 ± 0.19 - - 1.56 ± 0.11 nih.gov
Benzothieno[3,2-b]pyran derivative 3e - GI50: 0.11 - - nih.gov
Isohomohalichondrin B - - - G2M block nih.gov

A common mechanism by which anticancer compounds exert their effects is through the induction of apoptosis (programmed cell death) and perturbation of the cell cycle. For example, some potent compounds cause a dramatic block in the G2/M phase of the cell cycle, leading to the accumulation of tetraploid cells and subsequent apoptosis. nih.gov

Studies on other classes of compounds have shown that they can induce apoptosis in a time- and concentration-dependent manner. nih.gov This is often associated with the upregulation of pro-apoptotic proteins like Bax and the cleavage of caspase-3. nih.gov Furthermore, some agents can cause cell cycle arrest at different phases, such as the G1 or G2/M phase, thereby inhibiting cancer cell proliferation. nih.gov For instance, treatment of HCT-116 cells with a benzothieno[3,2-b]pyran derivative led to a decrease in the G1 phase population and an increase in the pre-G and G2/M populations, indicative of cell cycle disruption. nih.gov

The induction of oxidative stress through the generation of reactive oxygen species (ROS) and the depletion of intracellular antioxidants like glutathione (B108866) (GSH) is another established anticancer strategy. nih.govnih.gov Cancer cells are often under higher intrinsic oxidative stress, making them more vulnerable to further ROS induction.

The depletion of cellular glutathione can trigger a cascade of events leading to apoptosis. nih.gov Studies have shown that a decrease in GSH levels can be followed by an increase in ROS production, which in turn activates apoptotic signaling pathways, including the activation of caspases. nih.gov While direct evidence for this compound is lacking, this remains a plausible mechanism of action that warrants investigation, given the sulfur-containing moiety which could potentially interact with cellular redox systems.

Identification of Potential Molecular Targets (e.g., specific enzymes, protein interactions)

Investigations into analogous compounds suggest that the this compound scaffold may interact with several key biological targets.

One of the most promising identified targets for the related N-benzylaniline class is the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), which is crucial for fatty acid biosynthesis. nih.gov Studies on N-benzylaniline derivatives have shown they act as inhibitors of this enzyme. nih.gov Molecular docking studies indicate that these compounds likely mimic the binding mode of triclosan, a known FabI inhibitor, by forming a stable ternary complex with the enzyme and its cofactor NADP⁺. nih.gov

Additionally, derivatives of the closely related 2-aminothiophene scaffold have been identified as positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes. nih.gov This suggests that the aminothio-scaffold present in this compound could potentially interact with G-protein coupled receptors. nih.gov

Other potential molecular targets identified for related structures include:

Cholinesterases (AChE and BuChE): N-benzyl aniline derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. researchgate.netnih.gov

USP1/UAF1 Deubiquitinase Complex: This complex, a regulator of the DNA damage response and a target for anticancer therapies, is inhibited by N-benzyl-2-phenylpyrimidin-4-amine derivatives. nih.gov

Leishmania Enzymes: For antiprotozoal activity, 2-aminothiophene derivatives have been studied for their potential to inhibit enzymes in Leishmania, such as arginase, glycerol-3-phosphate dehydrogenase, and pyruvate (B1213749) kinase. mdpi.com

Exploration of Other In Vitro Biological Properties

The benzylthioaniline scaffold is a promising source of antibacterial agents. Studies on N-benzylanilines, which are structurally similar to the target compound, have demonstrated significant activity, particularly against Gram-positive bacteria. nih.gov A range of these derivatives showed potent inhibition of various strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, certain N-benzylanilines exhibited minimum inhibitory concentrations (MICs) as low as 0.5 mg/L against S. aureus and MRSA. nih.gov

Benzylidene-anilines, which are precursors to N-benzylanilines, have also been reported to possess antibacterial properties against both Gram-positive (Staphylococcus griseus) and Gram-negative (Salmonella typhi) bacteria. jetir.org Furthermore, heterocyclic systems derived from 2-aminothiophenol (B119425), such as benzothiazoles, have shown broad-spectrum antibacterial activity. nih.govpsu.edu

Table 1: Antibacterial Activity of Representative N-Benzylaniline Derivatives (Analogues)

Compound ID Substituents Organism MIC (mg/L) Reference
4k 2-OH, 5-Cl (on aniline); 3-CF3 (on benzyl) S. aureus ATCC 29213 0.5 nih.gov
4k 2-OH, 5-Cl (on aniline); 3-CF3 (on benzyl) MRSA N315 0.5 nih.gov
4b 2-OH (on aniline); 3-CF3, 4-Cl (on benzyl) S. aureus ATCC 29213 1 nih.gov
4d 2-OH, 5-Cl (on aniline); 4-Cl (on benzyl) S. aureus ATCC 29213 1 nih.gov
4g 2-OH, 5-Cl (on aniline); 3-CF3 (on benzyl) B. subtilis ATCC 6633 2 nih.gov

| 4j | 2-OH, 5-CF3 (on aniline); 4-Cl (on benzyl) | B. subtilis ATCC 6633 | 2 | nih.gov |

This table presents data for analogue compounds to illustrate the potential activity of the scaffold.

The chemical backbone of this compound is found in various classes of antifungal compounds. For example, compounds containing a benzylthio group have demonstrated activity against fungal species like Candida, Ascomycota, and Trichophyton. nih.gov

More specifically, derivatives of 1,2-benzisothiazolinone, which can be synthesized from 2-aminothiophenol, have shown potent, fungicidal activity against a panel of human pathogenic fungi. nih.gov These compounds were effective against Candida species, Aspergillus fumigatus, and Cryptococcus neoformans, including strains resistant to existing antifungal drugs. nih.gov The proposed mechanism for these analogues involves the disruption of mitochondrial function. nih.gov

Table 2: Antifungal Activity of Representative 1,2-Benzisothiazolinone Derivatives (Analogues)

Compound ID C. albicans MIC₅₀ (µg/ml) A. fumigatus MIC₅₀ (µg/ml) C. neoformans MIC₅₀ (µg/ml) Reference
DFD-VI-15 1.6 3.2 0.8 nih.gov
BD-I-186 0.8 6.4 1.6 nih.gov
DFD-V-49 3.2 6.4 1.6 nih.gov

| DFD-V-66 | 3.2 | 12.5 | 3.2 | nih.gov |

This table presents data for analogue compounds to illustrate the potential activity of related scaffolds.

Derivatives with a core structure related to this compound have been successfully evaluated as inhibitors of several enzyme classes.

Aldose Reductase (AR): N-benzylaniline derivatives have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. In one study, a series of N-benzyl-4-methoxyaniline derivatives were synthesized and tested, with the most active compound showing an IC₅₀ value of 2.83 μM. nih.gov

Carbonic Anhydrase (CA): Novel N-benzyl aniline derivatives have shown highly potent inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II). researchgate.net The inhibition constants (Ki) for these compounds were in the nanomolar range. researchgate.net

Cholinesterases (AChE/BChE): The same study on N-benzyl aniline derivatives also revealed significant inhibitory potential against acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. researchgate.net The Ki values were found to be in the range of 149 to 519 nM. researchgate.net

Table 3: Enzyme Inhibition by N-Benzylaniline Analogues

Enzyme Target Compound Class Inhibition Values Reference
Aldose Reductase N-Benzyl-4-methoxyaniline derivatives IC₅₀ = 2.83 µM (most active) nih.gov
Carbonic Anhydrase I N-Benzyl aniline derivatives Ki = 202.12 - 635.31 nM researchgate.net
Carbonic Anhydrase II N-Benzyl aniline derivatives Ki = 299.71 - 520.14 nM researchgate.net

Structure-Activity Relationship (SAR) Studies of Synthesized Analogues and Derivatives

Structure-activity relationship (SAR) studies on analogous N-benzylaniline and benzylamine (B48309) derivatives have provided valuable information on how chemical modifications influence biological activity.

For antibacterial activity , SAR studies of N-benzylanilines revealed several key trends:

The reduced N-benzylaniline structure is generally more potent than the corresponding Schiff base precursor. nih.gov

The presence of a trifluoromethyl (CF₃) group on the benzyl ring, often in combination with a chloro (Cl) substituent, significantly enhances antibacterial activity. nih.gov

Substitution on the aniline ring also plays a critical role, with hydroxyl (-OH) and chloro (-Cl) groups contributing to potency. nih.gov

For enzyme inhibition , SAR analyses have shown:

In the case of aldose reductase inhibitors, specific substitutions on the benzaldehyde-derived portion of the N-benzylaniline molecule are crucial for high potency. nih.gov

For cholinesterase inhibition, the nature and position of substituents on both the aniline and benzyl rings dictate the inhibitory power and selectivity for AChE versus BuChE. researchgate.netnih.gov

For anticancer activity in related benzylamine complexes, substitutions on the benzyl ring are critical. Platinum complexes with 4-fluoro and 4-chloro-substituted benzylamine ligands displayed enhanced anticancer activity, indicating that electron-withdrawing groups at the para-position of the benzyl ring can increase potency. rsc.org

These findings collectively suggest that the 3-methyl group on the benzyl ring of this compound is a key determinant of its biological profile. Its electron-donating nature and steric properties, compared to the electron-withdrawing groups often seen in potent analogues, would likely result in a distinct activity and selectivity profile. Further synthesis and evaluation of derivatives with varied substituents on both aromatic rings are necessary to fully elucidate the SAR for this specific compound class.

Impact of Conformational Changes on Bioactivity

Due to the absence of available research data on "this compound," a detailed analysis of how its conformational changes affect its bioactivity cannot be compiled. Such an analysis would require specific studies involving techniques like X-ray crystallography, NMR spectroscopy, and computational modeling, coupled with corresponding bioactivity assays, none of which are present in the public domain for this particular compound.

Applications Beyond Direct Biological Targeting Non Therapeutic Research

Material Science Applications

In material science, the compound serves as a versatile building block, or monomer, for creating new materials with tailored properties.

Aniline (B41778) and its derivatives are well-known precursors for synthesizing conducting polymers, most notably polyaniline (PANI). rsc.org The primary amine group on 2-[(3-METHYLBENZYL)THIO]ANILINE allows it to undergo oxidative polymerization to form a substituted polyaniline. nih.govrsc.org The incorporation of the (3-methylbenzyl)thio side chain is expected to significantly influence the properties of the resulting polymer in several ways:

Solubility: The bulky and non-polar benzyl (B1604629) group can disrupt the inter-chain packing that often renders PANI insoluble, potentially yielding polymers that are more soluble in common organic solvents. rsc.orgnih.gov This improved processability is crucial for creating films and coatings.

Morphology: The substituent can alter the surface structure of the polymer, potentially leading to different morphologies, such as spherical or hierarchical structures, which can affect the material's performance in applications like sensors. rsc.org

Electronic Properties: The electron-donating thioether group can modify the electronic nature of the polymer backbone, influencing its conductivity and electrochemical behavior.

Furthermore, polymerization can also be directed through the sulfur atom. For instance, reactions of phenylamines with sulfur monochloride (S₂Cl₂) have been shown to produce poly[N,N-(phenylamino)disulfides], which are conjugated polymers with unique thermal and paramagnetic properties. nih.govacs.org This suggests an alternative route to novel sulfur- and nitrogen-containing polymers using this compound as a monomer.

The field of organic electronics leverages carbon-based molecules for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Aniline derivatives are recognized for their potential as hole-transporting materials due to the electron-rich nature of the amine group. google.com

The structure of this compound contains key features for a semiconductor candidate:

Aniline Moiety: Provides good hole-transport capabilities. google.com

Thioether Group: Sulfur-containing aromatic compounds are widely studied in organic electronics for their electronic properties and ability to influence molecular packing.

Aromatic System: The multiple benzene (B151609) rings contribute to a π-conjugated system that is essential for charge transport.

This compound could be investigated as a discrete semiconductor material or, more likely, as a building block for larger, more complex organic semiconductor molecules, where its electronic and steric properties can be used to fine-tune the performance and stability of the final device. google.com

Dye Chemistry and Pigment Research

The presence of a primary aromatic amine group makes this compound a classic starting material for the synthesis of azo dyes.

Azo dyes, characterized by the -N=N- functional group, represent the largest class of synthetic colorants. nih.gov Their synthesis is a well-established two-step process:

Diazotization: The primary amine of this compound is converted into a diazonium salt. This is typically achieved by reacting the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. researchgate.netacs.org

Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound, known as a coupling component. nih.govunb.ca This electrophilic aromatic substitution reaction forms the stable azo linkage and creates the final dye molecule. researchgate.net

The choice of coupling component determines the final color and properties of the dye. A wide variety of shades can be produced by coupling the diazonium salt of this compound with different partners. unb.canih.gov

Table 1: Potential Azo Dyes from this compound

Coupling ComponentChemical ClassExpected Color Range
PhenolPhenolicYellow to Orange
β-NaphtholNaphtholicOrange to Red
AnilineAminoareneYellow to Brown
N,N-DimethylanilineTertiary AminoareneOrange to Red
ResorcinolDihydroxyphenolicOrange
Salicylic AcidHydroxybenzoic AcidYellow

This table presents hypothetical outcomes based on established principles of dye chemistry.

The color of an azo dye is determined by its electronic structure and the energy of its π→π* and n→π* transitions. The photophysical properties of dyes derived from this compound would be influenced by the bulky thioether substituent. These properties are often studied using UV-Vis spectroscopy in various solvents and at different pH levels. nih.gov

Substituent Effects: The electron-donating -(CH₂)S- group attached to the phenylazo backbone would likely cause a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to simpler aniline-derived dyes. researchgate.net

Solvatochromism: The change in a dye's color with the polarity of the solvent is known as solvatochromism. Azo dyes often exhibit this property, and the polarity of the ground and excited states of a dye derived from this compound would determine the nature of the shift. orientjchem.orgresearchgate.net

Halochromism (pH Sensitivity): Azo dyes can act as pH indicators, changing color as the pH of the solution changes. orientjchem.orgresearchgate.net This is due to the protonation or deprotonation of acidic or basic groups on the dye molecule, which alters the electronic conjugation. Dyes synthesized from this precursor would be expected to show halochromic behavior. nih.gov

Table 2: Expected Photophysical Properties of Derived Azo Dyes

PropertyExpected BehaviorRationale
Solvatochromism Likely positive solvatochromism (red-shift in more polar solvents).The excited state is often more polar than the ground state in such dyes. researchgate.net
Halochromism Color change observed between acidic and basic media.Protonation/deprotonation of the azo group or other functional groups on the coupling partner alters the chromophore. orientjchem.org
Fluorescence Generally weak or non-fluorescent.Azo compounds typically undergo rapid non-radiative decay from the excited state. acs.org
Thermal Stability Good thermal stability.Azo dyes bearing heterocyclic or bulky groups often show stability up to 200 °C or higher. nih.govresearchgate.net

This table is based on general properties of analogous azo dye systems.

Ligand Design for Coordination Chemistry and Catalysis

The molecular structure of this compound possesses two different donor atoms: the nitrogen of the amine group and the sulfur of the thioether group. This arrangement makes it an excellent candidate for use as a bidentate ligand, capable of binding to a single metal center through two points of attachment, forming a stable chelate ring. youtube.com

The ligand features both a "hard" donor (nitrogen) and a "soft" donor (sulfur), allowing it to coordinate with a wide variety of transition metals. wikipedia.org The resulting metal complexes can be explored for their catalytic activity. nih.govresearchgate.net

Coordination Complexes: The reaction with metal salts (e.g., chlorides or acetates of Cu(II), Ni(II), Pd(II), Pt(II)) would lead to the formation of coordination complexes. The geometry of these complexes (e.g., square planar, tetrahedral) would depend on the metal ion and its coordination number. nih.gov

Catalytic Applications: Metal complexes containing N,S-ligands are known to catalyze various organic reactions. rsc.orguniversiteitleiden.nl For example, palladium and nickel complexes are widely used in cross-coupling reactions (e.g., Suzuki, Kumada), while copper complexes can be active in oxidation reactions. researchgate.net The steric bulk provided by the 3-methylbenzyl group can influence the selectivity of the catalyst by controlling access to the metal center. acs.org

Table 3: Potential Coordination Complexes and Catalytic Applications

Metal IonPlausible GeometryPotential Catalytic Application
Pd(II) Square PlanarCross-coupling reactions (e.g., Suzuki, Heck)
Pt(II) Square PlanarHydrosilylation, Catalytic Sensors
Ni(II) Square Planar or TetrahedralOlefin oligomerization, Kumada coupling researchgate.netrsc.org
Cu(II) Distorted Square Planar/TetrahedralOxidation reactions, Atom Transfer Radical Polymerization (ATRP)
Zn(II) TetrahedralRing-opening polymerization

This table outlines potential research directions based on the known catalytic activities of similar N,S-ligand complexes.

Complexation Studies with Transition Metal Ions

There is currently no published research detailing the complexation of this compound with transition metal ions. While the presence of both a soft thioether sulfur donor and a borderline amine nitrogen donor suggests potential for acting as a chelating ligand, studies investigating its coordination chemistry, including the synthesis, stoichiometry, and structural characterization of any resulting metal complexes, are not found in the public domain.

Investigation of Catalytic Activity in Organic Transformations

Similarly, the catalytic potential of this compound or its potential metal complexes in organic transformations has not been reported in scientific literature. Aniline and thioether moieties are present in various known catalysts and ligands; however, no studies have specifically explored the catalytic efficacy of this particular compound in reactions such as cross-coupling, reduction, or oxidation.

Development as Chemosensors or Molecular Probes for Environmental or Analytical Applications

The development and application of this compound as a chemosensor or molecular probe for detecting metal ions, anions, or other environmentally relevant molecules have not been documented in peer-reviewed articles. The structural components of the molecule, which could potentially interact with analytes to produce a measurable signal (e.g., fluorescence or color change), have not been investigated for sensing purposes.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of diaryl sulfides and related thioethers is a cornerstone of organic chemistry, with ongoing efforts to develop more efficient, sustainable, and versatile methods. Future research on the synthesis of 2-[(3-METHYLBENZYL)THIO]ANILINE and its derivatives should focus on these modern synthetic strategies.

Metal-Free C-H Sulfenylation: A promising avenue is the development of metal-free C(sp²)–H sulfenylation reactions. nih.gov These methods avoid the use of transition metal catalysts, which can be costly and toxic. For instance, hydroiodic acid-promoted sulfenylation using stable sodium sulfinates as the sulfur source could provide a greener route to asymmetric aryl sulfides like the target compound. nih.gov

Odorless Sulfur Reagents: A significant drawback of many sulfur-based syntheses is the use of volatile and malodorous thiols. Future synthetic protocols should explore the use of odorless and easy-to-handle sulfur sources, such as phenyl dimethylcarbamodithioates, which can be converted to symmetric diaryl disulfides and subsequently used to form unsymmetrical sulfides. tandfonline.com

Flow Chemistry and Automation: The implementation of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound derivatives. Automated synthesis platforms could then be used to rapidly generate libraries of these compounds.

Catalytic C-S Cross-Coupling: Further exploration of palladium-catalyzed C-S cross-coupling reactions, particularly those employing ligands like 1,1′-bis(diphenylphosphino)ferrocene (DPPF), could yield highly efficient and functional-group-tolerant syntheses. organic-chemistry.org Similarly, copper-catalyzed couplings of dichalcogenides with arylboronic acids present another viable strategy. organic-chemistry.org

A comparative table of potential synthetic strategies is presented below:

Methodology Key Advantages Potential Challenges Relevant Research
Metal-Free C-H SulfenylationAvoids toxic metals, sustainable.May require specific activating groups on the arene. nih.gov
Odorless Sulfur ReagentsImproved laboratory safety and handling.May require multi-step procedures. tandfonline.com
Flow ChemistryHigh scalability, improved safety and control.Requires specialized equipment and optimization.N/A
Catalytic Cross-CouplingHigh yields, good functional group tolerance.Potential for metal contamination in the final product. organic-chemistry.org

Advanced Mechanistic Elucidation of Observed In Vitro Biological Phenomena

Should initial screenings reveal any biological activity for this compound or its derivatives, a deep dive into the underlying mechanisms of action will be crucial. The structural similarity to other bioactive molecules suggests several plausible avenues for investigation.

Enzyme Inhibition Studies: Many thioether-containing compounds exhibit inhibitory activity against a range of enzymes. Future work could involve screening against key enzyme families, such as kinases, proteases, or metabolic enzymes like dihydropteroate (B1496061) synthase, which is a target for sulfonamide antibiotics. wikipedia.org

Receptor Binding Assays: The aniline (B41778) and benzyl (B1604629) moieties suggest potential interactions with various cell surface or nuclear receptors. A comprehensive panel of receptor binding assays could identify specific molecular targets.

Cellular Pathway Analysis: Upon identification of a biological effect (e.g., anti-proliferative, anti-inflammatory), techniques such as transcriptomics and proteomics could be employed to understand the broader impact on cellular signaling pathways.

Biophysical Techniques: Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its biological target, providing critical information for structure-activity relationship (SAR) studies.

Exploration of High-Throughput Screening (HTS) Platforms for Derivative Libraries

To efficiently explore the biological potential of the this compound scaffold, the generation and screening of a focused derivative library using HTS is a logical next step.

Library Design and Synthesis: A library of derivatives could be designed by systematically modifying the aniline and benzyl rings with various substituents (e.g., halogens, nitro groups, alkyl chains) to probe the effects on activity. Automated parallel synthesis would be instrumental in generating this library.

Assay Development: A range of miniaturized, cost-effective assays would need to be developed or adapted for an HTS campaign. nuvisan.com These could include biochemical assays targeting specific enzymes, as well as cell-based phenotypic screens to identify compounds with desired effects on cell viability, morphology, or function. nih.govnih.gov

Phenotypic vs. Target-Based Screening: A dual approach could be employed. Target-based screening would be useful if a specific hypothesis about the compound's mechanism exists. In contrast, phenotypic screening could uncover unexpected biological activities and new therapeutic applications. nih.gov

Hit-to-Lead Optimization: Hits identified from the primary HTS would undergo further validation and optimization. nih.gov This process would involve re-testing, dose-response curves, and initial structure-activity relationship analysis to identify the most promising compounds for further development. mdpi.com

Screening Approach Objective Example Assays Potential Outcome
Target-Based HTSIdentify inhibitors of a specific protein.Kinase activity, protease cleavage.Potent and selective enzyme inhibitors.
Phenotypic HTSDiscover compounds with a desired cellular effect.Cell viability, anti-bacterial growth, anti-viral replication.Identification of compounds with novel mechanisms of action.
Fragment ScreeningIdentify small, low-affinity binders.X-ray crystallography, NMR, SPR.Starting points for lead optimization through fragment growing or linking.

Integration of Machine Learning and Artificial Intelligence for Structure-Property Relationship Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govnih.gov These computational tools can be leveraged to accelerate the development of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a dataset of derivatives and their corresponding biological activities, ML algorithms can build QSAR models to predict the activity of novel, unsynthesized compounds. nih.govnih.gov This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and testing.

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. chemrxiv.org Applying these models early in the discovery process can help to eliminate compounds with unfavorable pharmacokinetic or toxicity profiles, saving time and resources.

De Novo Design: Generative AI models can be trained on existing chemical data to design entirely new molecules based on the this compound scaffold, optimized for desired properties such as high potency and low toxicity.

Predictive Modeling of Physicochemical Properties: For materials science applications, ML can predict properties such as solubility, thermal stability, and electronic characteristics, guiding the design of functional organic materials. oreilly.com

Collaborative Research with Materials Science and Chemical Biology Disciplines

The unique structural and electronic properties of this compound make it a candidate for interdisciplinary research.

Functional Organic Materials: In collaboration with materials scientists, the thioether and aniline moieties could be exploited for the development of novel functional materials. wisc.edu Potential applications include organic light-emitting diodes (OLEDs), conductive polymers, or sensors, where the sulfur atom can play a key role in charge transport and molecular packing.

Chemical Probes for Biological Systems: In partnership with chemical biologists, derivatives of this compound could be developed as chemical probes to study biological processes. nih.govrsc.org For instance, a fluorescently tagged version could be used to visualize its localization within cells, or a version with a photoreactive group could be used to identify its protein targets.

Biomaterials Development: The compound could serve as a building block for new biomaterials. For example, it could be incorporated into polymer backbones to create surfaces with specific protein-binding or anti-fouling properties for applications in medical devices or tissue engineering. wisc.edu

Interdisciplinary Student Training: Collaborative projects centered on this molecule could provide excellent training opportunities for students, fostering an understanding of how to bridge fundamental chemistry with applied sciences. acs.org

Q & A

Basic: What are the common synthetic routes for preparing 2-[(3-methylbenzyl)thio]aniline, and what key reaction conditions are required?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between a thiol-containing aniline derivative and a halogenated 3-methylbenzyl compound. For example:

  • Step 1: React 2-aminothiophenol with 3-methylbenzyl bromide in the presence of a base (e.g., NaH or K₂CO₃) to form the thioether bond.
  • Step 2: Purify via column chromatography or recrystallization to isolate the product.
    Critical conditions include inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group and controlled temperatures (0–25°C) to minimize side reactions .

Advanced: How can regioselectivity challenges in the synthesis of this compound be addressed to ensure proper substitution patterns?

Methodological Answer:
Regioselectivity issues arise due to competing ortho/para electrophilic substitutions. Strategies include:

  • Directing Groups: Introduce temporary protective groups (e.g., acetyl on the aniline NH₂) to direct substitution to the desired position .
  • Metal Catalysis: Use Pd-catalyzed C–S coupling to achieve precise thiolation at the 2-position of aniline .
  • Kinetic Control: Optimize reaction time and temperature to favor the thermodynamically stable product .

Basic: What analytical techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm the thioether linkage and substitution pattern (e.g., δ 3.7 ppm for SCH₂; aromatic protons at δ 6.5–7.2 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns .
  • HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can the dimerization kinetics of this compound be studied using flow NMR techniques?

Methodological Answer:

  • Flow NMR Setup: Utilize a stopped-flow system to monitor real-time dimerization via ¹H NMR signals (e.g., disappearance of monomeric –SH protons at δ 1.5 ppm) .
  • Kinetic Modeling: Apply pseudo-first-order kinetics to calculate rate constants (k) under varying temperatures or solvent polarities.
  • Product Isolation: Confirm dimer structures via X-ray crystallography or 2D NMR (COSY/NOESY) .

Basic: What structural features of this compound contribute to its potential antifungal activity?

Methodological Answer:

  • Thioether Linkage: Enhances membrane permeability and interaction with fungal cytochrome P450 enzymes .
  • Methyl Substituent: The 3-methyl group on the benzyl moiety increases lipophilicity, improving bioavailability .
  • Aniline Core: Enables hydrogen bonding with target proteins (e.g., fungal lanosterol 14α-demethylase) .

Advanced: How can computational strategies predict the binding affinity of this compound derivatives to target proteins?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with antifungal targets (e.g., CYP51). Focus on binding energies (ΔG) and key residues (e.g., His310, Leu321) .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Models: Corrogate electronic parameters (HOMO/LUMO) with IC₅₀ values from antifungal assays .

Basic: What methodologies are recommended for assessing the toxicological profile of this compound in preclinical research?

Methodological Answer:

  • In Vitro Assays: Test cytotoxicity via MTT assays on human hepatocyte (HepG2) and renal (HEK293) cell lines .
  • Ames Test: Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • In Vivo Studies: Conduct acute toxicity (OECD 423) and subchronic exposure (28-day) in rodent models .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer:

  • Standardized Protocols: Adopt CLSI guidelines for antifungal susceptibility testing (e.g., M27-A3) to ensure consistency .
  • Comparative Meta-Analysis: Use hierarchical clustering of IC₅₀ values and structural descriptors (e.g., logP, polar surface area) .
  • Mechanistic Studies: Perform transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. control pathogens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.